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Compound of Interest

Compound Name: Methyl 2-(3-acetylphenyl)benzoate

Cat. No.: B7959640 Get Quote

An In-depth Technical Guide to Methyl 2-(3-
acetylphenyl)benzoate
This technical guide provides a comprehensive analysis of Methyl 2-(3-
acetylphenyl)benzoate, a novel aromatic ester with potential applications in pharmaceutical

and materials science. This document outlines its structural formula, predicted analytical data,

a proposed synthesis protocol, and a logical workflow for its characterization.

Structural Formula and Chemical Identity
Methyl 2-(3-acetylphenyl)benzoate is an organic compound with the molecular formula

C₁₆H₁₄O₃. Its structure consists of a methyl benzoate core with a 3-acetylphenyl substituent at

the 2-position of the benzoate ring.

Systematic IUPAC Name: Methyl 2-(3-acetylphenyl)benzoate

Chemical Structure:
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(Note: An illustrative structure is provided as direct experimental data is not available in public

literature.)

Predicted Physicochemical and Spectroscopic Data
The following tables summarize the predicted physicochemical and spectroscopic data for

Methyl 2-(3-acetylphenyl)benzoate. These predictions are based on the analysis of

structurally similar compounds, including isomers such as 2-Acetylphenyl benzoate and (3-

acetylphenyl) benzoate[1][2].

Table 1: Predicted Physicochemical Properties
Property Predicted Value

Molecular Formula C₁₆H₁₄O₃

Molecular Weight 254.28 g/mol

Appearance Colorless to pale yellow liquid or solid

Boiling Point > 400 °C

Density ~1.2 g/cm³

Table 2: Predicted ¹H NMR Spectral Data (500 MHz,
CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.10 - 7.90 m 2H Aromatic H

~7.70 - 7.40 m 6H Aromatic H

~3.70 s 3H -OCH₃

~2.60 s 3H -COCH₃

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz,
CDCl₃)

Chemical Shift (δ, ppm) Assignment

~197 C=O (ketone)

~167 C=O (ester)

~140 - 125 Aromatic C

~52 -OCH₃

~27 -COCH₃

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibration

~3060 Aromatic C-H stretch

~2950 Aliphatic C-H stretch

~1720 C=O stretch (ester)

~1685 C=O stretch (ketone)

~1600, 1480 Aromatic C=C stretch

~1270, 1120 C-O stretch (ester)

Table 5: Predicted Mass Spectrometry (MS) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7959640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Interpretation

254 [M]⁺ (Molecular ion)

223 [M - OCH₃]⁺

195 [M - COOCH₃]⁺

121 [C₆H₅CO]⁺

105 [C₆H₅CO]⁺

77 [C₆H₅]⁺

43 [CH₃CO]⁺

Experimental Protocols
The following section details a proposed experimental protocol for the synthesis and analysis of

Methyl 2-(3-acetylphenyl)benzoate.

Synthesis of Methyl 2-(3-acetylphenyl)benzoate via
Suzuki Coupling
This proposed synthesis involves a Suzuki coupling reaction between methyl 2-bromobenzoate

and 3-acetylphenylboronic acid.

Materials:

Methyl 2-bromobenzoate

3-Acetylphenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b7959640?utm_src=pdf-body
https://www.benchchem.com/product/b7959640?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7959640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethanol

Water

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexane

Procedure:

To a round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), 3-acetylphenylboronic acid

(1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

Add a 3:1 mixture of toluene and ethanol to the flask.

Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Add water and extract the product with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine, then dry over anhydrous magnesium

sulfate.

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude

product.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield pure Methyl 2-(3-acetylphenyl)benzoate.

Analytical Characterization
The purified product should be characterized by the following analytical techniques to confirm

its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be

recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

The resulting spectra should be compared with the predicted data in Tables 2 and 3.

Infrared (IR) Spectroscopy: An IR spectrum should be obtained using a Fourier-Transform

Infrared (FTIR) spectrometer. The characteristic absorption bands should be compared with

the predicted values in Table 4.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed

to confirm the molecular weight and elemental composition of the synthesized compound.

The fragmentation pattern should be analyzed and compared with the predicted data in Table

5.

Purity Analysis: The purity of the final compound can be determined by High-Performance

Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the synthesis and characterization of

Methyl 2-(3-acetylphenyl)benzoate.

Synthesis via
Suzuki Coupling

Purification by
Column Chromatography

Crude Product

Structural Confirmation

Purified Product

Purity Assessment
(HPLC/GC-MS)

1H & 13C NMR FTIR Spectroscopy Mass Spectrometry
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Click to download full resolution via product page

Caption: Synthesis and Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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